molecular formula C14H19NO2 B8661055 Ethyl 2-phenylpiperidine-3-carboxylate CAS No. 54529-38-3

Ethyl 2-phenylpiperidine-3-carboxylate

Cat. No.: B8661055
CAS No.: 54529-38-3
M. Wt: 233.31 g/mol
InChI Key: WWNNNQQKLXYNEF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperidine-3-carboxylate Scaffolds

The piperidine (B6355638) heterocycle has long been recognized for its prevalence in natural products, particularly alkaloids, and its significant role in the pharmaceutical industry. nih.govmdpi.com Historically, the synthesis of piperidine derivatives has been a central theme in organic chemistry. Early methods often involved multi-step processes, but the enduring importance of this scaffold has driven the development of more efficient and sophisticated synthetic routes. nih.gov

The significance of these scaffolds is underscored by their presence in numerous classes of pharmaceuticals. mdpi.com Chiral piperidine structures are particularly sought after, as enantiomeric purity is often critical for therapeutic efficacy and safety. nbinno.comresearchgate.net Consequently, the development of asymmetric syntheses to access specific stereoisomers of piperidine-3-carboxylate derivatives remains an area of intense research. acs.org

Structural Classification within Heterocyclic Chemistry

Ethyl 2-phenylpiperidine-3-carboxylate belongs to the family of saturated heterocyclic compounds. Its core structure is piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov The specific nomenclature of the compound details its substitution pattern, which is key to its chemical properties and classification.

Structural ComponentClassificationDescription
Core Ring System Saturated N-HeterocycleA six-membered ring, piperidine, with no double bonds within the ring.
Substituent at C-2 Phenyl GroupAn aromatic phenyl ring (C₆H₅) is attached to the carbon atom adjacent to the nitrogen.
Substituent at C-3 Ethyl Carboxylate GroupAn ester functional group (-COOCH₂CH₃) is attached to the carbon atom at the 3-position.
Overall Structure Disubstituted PiperidineThe piperidine ring is functionalized at two different positions (2 and 3).

This compound is a derivative of nipecotic acid (piperidine-3-carboxylic acid), specifically its ethyl ester. The presence of substituents at the 2 and 3 positions introduces stereoisomerism, meaning the compound can exist as different enantiomers and diastereomers depending on the relative spatial orientation of the phenyl and ethyl carboxylate groups. This three-dimensional structure is a critical aspect of its utility in drug design, where specific stereochemistry is often required for precise interaction with biological targets. rsc.org

Overview of Research Trajectories in Piperidine-3-carboxylate Chemistry

Research involving piperidine-3-carboxylate scaffolds is dynamic and multifaceted, primarily driven by their potential in pharmaceutical development. nih.govchemimpex.com Several key trajectories define the current landscape of research in this area.

Key Research Trajectories

Research Area Focus Significance
Advanced Synthesis Methods Development of novel catalytic, stereoselective, and multicomponent reactions to construct the piperidine ring. nih.govacs.org Aims to improve efficiency, yield, and control over stereochemistry, providing access to enantiomerically pure compounds crucial for modern pharmaceuticals. researchgate.netacs.org
Fragment-Based Drug Discovery (FBDD) Use of piperidine scaffolds as three-dimensional (3D) fragments for building more complex drug candidates. rsc.org Moves beyond traditional flat aromatic fragments to explore a wider chemical space, potentially leading to drugs with novel mechanisms of action and improved properties. rsc.org
Library Synthesis for Screening Application of piperidine-3-carboxylates as core building blocks to generate large and diverse libraries of related molecules. nbinno.com Facilitates high-throughput screening to identify novel hits and leads for a wide range of therapeutic targets, including enzymes and receptors. nbinno.com

| Development of Bioactive Derivatives | Synthesis and evaluation of derivatives for specific therapeutic applications, such as analgesics, psychoactive agents, and enzyme inhibitors. chemimpex.com | Explores the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic profiles of potential drug candidates. nbinno.com |

A significant trend is the move towards asymmetric synthesis to produce enantiomerically enriched piperidines. acs.org For instance, rhodium-catalyzed asymmetric reactions have been developed to create 3-substituted piperidines with high enantioselectivity. acs.org Furthermore, the exploration of piperidine derivatives as 3D fragments in drug discovery is gaining traction. Unlike the flat, two-dimensional structures that dominate many fragment libraries, saturated heterocycles like piperidines provide access to a much broader and more complex chemical space. rsc.org This is crucial for targeting challenging biological macromolecules and developing next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54529-38-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 2-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3

InChI Key

WWNNNQQKLXYNEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Phenylpiperidine 3 Carboxylate and Analogues

Established Synthetic Routes for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is the crucial step in synthesizing the target compound and its analogues. Key strategies include creating the cyclic structure from linear molecules or reducing the corresponding aromatic pyridine (B92270) heterocycle.

The construction of complex piperidine structures often necessitates multi-step reaction sequences. Traditional approaches can involve numerous stages, sometimes ranging from 7 to 17 steps, to achieve the desired substitution pattern and stereochemistry. news-medical.net However, modern advancements aim to streamline these processes. A notable example is a two-stage method that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, which has been shown to reduce lengthy synthetic routes to as few as 2-5 steps. news-medical.net

Another sophisticated multi-step strategy is inspired by the biosynthesis of natural piperidine alkaloids. rsc.org This approach utilizes a stereoselective three-component vinylogous Mannich-type reaction. This reaction assembles a chiral 2,3-dihydropyridinone intermediate, which serves as a versatile building block for further functionalization to create a variety of multi-substituted chiral piperidines. rsc.org

Intramolecular cyclization is a cornerstone of piperidine synthesis, where a suitably functionalized linear precursor is induced to form the six-membered ring. nih.gov A variety of methods exist to achieve this transformation under controlled conditions, allowing for the construction of highly functionalized piperidine derivatives. beilstein-journals.orgnih.gov These strategies often rely on forming a key carbon-nitrogen or carbon-carbon bond to close the ring.

Recent advances in this area include metal-catalyzed cyclizations, intramolecular radical C–H amination, and electroreductive cyclization. nih.govnih.gov The electroreductive cyclization of an imine with a terminal dihaloalkane, for instance, provides an efficient route to piperidine derivatives. beilstein-journals.org This method avoids the use of toxic reagents and often proceeds under milder conditions than traditional methods. nih.gov

Cyclization StrategyDescriptionKey Features
Reductive Amination Intramolecular reaction between an amine and a ketone or aldehyde within the same molecule to form a cyclic imine, which is then reduced.A common and reliable method for forming N-heterocycles.
Radical Cyclization A radical is generated on the acyclic precursor, which then attacks an unsaturated bond (e.g., an alkene or alkyne) to form the ring.Useful for creating complex structures and can be highly stereoselective.
Aza-Michael Reaction Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound.An efficient method for forming the piperidine ring under relatively mild conditions.
Electroreductive Cyclization An electrochemical method where an imine is reduced to a radical anion, which then reacts with a dihaloalkane to cyclize. beilstein-journals.orgA "green chemistry" approach that avoids harsh reagents and can be performed in flow microreactors. nih.gov

While various cyclization strategies exist, specific routes utilizing substituted benzyl (B1604629) cyanides and chlormethine are less commonly documented in recent literature for forming the 2-phenylpiperidine-3-carboxylate core. However, related syntheses involving the cyclization of precursors containing a cyano group are well-established for creating piperidone rings, which are close structural analogues. For example, a patented method for preparing ethyl 2-oxo-3-piperidinecarboxylate starts with the Michael addition of diethyl malonate to acrylonitrile. google.com The resulting diethyl 2-cyanoethylmalonate undergoes reductive cyclization in a hydrogen environment using a Raney cobalt catalyst to yield the piperidone ring structure. google.com This highlights the utility of a cyano-containing intermediate in a hydrogenation-cyclization cascade to form the heterocyclic ring.

A direct and atom-economical route to piperidyl carboxylic acids involves the hydrogenation of the corresponding pyridine carboxylic acids. However, this transformation can be challenging, as the reaction conditions required for ring reduction can also lead to decarboxylation, significantly lowering the yield of the desired product. google.com

Successful approaches have been developed that overcome this limitation. One highly effective method involves the hydrogenation of an aqueous solution of the pyridine carboxylic acid (such as nicotinic acid) in the presence of a rhodium catalyst and at least an equimolar amount of ammonia. google.com This process effectively prevents decarboxylation and produces the corresponding piperidine carboxylic acid (nipecotic acid) in excellent yields. Another strategy involves using different precursors; for instance, piperidine-4-carboxylic acid can be formed in a single step by the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid using a platinum catalyst in glacial acetic acid. researchgate.net

PrecursorCatalystSolvent/AdditiveProductKey Advantage
Nicotinic AcidRhodiumWater / AmmoniaNipecotic AcidHigh yield, prevents decarboxylation of the free acid. google.com
2,6-Dichloropyridine-4-carboxylic AcidPlatinum (Adams)Glacial Acetic AcidPiperidine-4-carboxylic AcidForms the saturated ring in a single operation from a halogenated precursor. researchgate.net

The catalytic hydrogenation of pyridine and its derivatives is one of the most fundamental methods for preparing the piperidine scaffold. dtic.mil This approach involves the complete saturation of the aromatic pyridine ring. Historically, these reactions often required harsh conditions, such as high temperatures and pressures of hydrogen gas, along with heterogeneous catalysts. researchgate.netresearchgate.net

While effective, these high-pressure thermochemical processes are energy-intensive. researchgate.net Furthermore, activating the stable pyridine ring sometimes requires the use of acidic additives to form a more easily reducible pyridinium (B92312) salt. researchgate.net This, however, can lead to increased waste, higher costs, and potential reactor corrosion. Consequently, significant research has focused on developing catalytic systems that can hydrogenate pyridines under milder, acid-free conditions. researchgate.netresearchgate.net Modern electrocatalytic methods, for example, enable the hydrogenation of pyridine to piperidine at ambient temperature and pressure, offering a more sustainable alternative. nih.govacs.org

The choice of metal catalyst is critical for the efficient hydrogenation of pyridines. Cobalt, Ruthenium, and Nickel have emerged as effective non-precious or less precious metal catalysts for this transformation, often in the form of nanoparticles to maximize surface area and activity.

Cobalt Catalysts : Novel heterogeneous cobalt catalysts have demonstrated good activity and selectivity for pyridine hydrogenation. nih.gov Systems using cobalt supported on nitrogen-modified titania are effective for the reaction under acid-free conditions in water. nih.gov Furthermore, cobalt-amido cooperative catalysis can achieve the selective transfer hydrogenation of nicotinate (B505614) derivatives, showcasing the versatility of cobalt-based systems. acs.org

Ruthenium Nanocatalysts : Ruthenium is a highly active metal for arene and heteroarene hydrogenation. Supported ruthenium nanoparticles are capable of the diastereoselective hydrogenation of multi-substituted pyridines under mild conditions. rsc.orgresearchgate.net These catalysts are often robust and can be reused multiple times without a significant loss of activity. rsc.org The synergistic effect between ruthenium metal and ruthenium oxide on the catalyst surface can provide active sites that enhance the adsorption and activation of reactants. acs.org

Nickel Nanocatalysts : Nickel is a widely used, cost-effective catalyst for pyridine hydrogenation. dtic.mil Air-stable catalysts composed of nickel nanoparticles on a carbon support have proven to be safe and efficient for hydrogenating a wide range of compounds, including pyridine. mdpi.comresearchgate.net The catalytic activity of supported nickel nanoparticles can be significantly influenced by the properties of the support material. researchgate.net For instance, an acidic support like alumina (B75360) (Al₂O₃) can lead to an electron-deficient nickel surface that enhances the adsorption of both hydrogen and pyridine, thereby favoring the hydrogenation reaction. researchgate.net Silica-supported nickel nanoparticles have also been developed for the selective hydrogenation of various nitriles to amines, demonstrating their utility in related reductions. chemistryviews.org

Catalyst SystemSupport/LigandConditionsSubstrateKey Finding
Cobalt Nitrogen-Modified TitaniaAcid-free, water solventPyridinesGood activity and selectivity in an environmentally friendly solvent. nih.gov
Ruthenium Supported NanoparticlesMild pressure and temperatureSubstituted PyridinesAchieves high yields and good diastereoselectivity; catalyst is reusable. rsc.org
Nickel NORIT CharcoalIn-situ reduction of NiOPyridine, QuinolinesAir-stable precursor provides a safer and efficient alternative to pyrophoric catalysts like Raney Nickel. mdpi.com
Nickel Alumina (Al₂O₃)VariesPyridineAcidic support enhances adsorption of reactants, leading to higher activity compared to basic supports. researchgate.net

Hydrogenation and Reduction of Pyridine Derivatives

Asymmetric Hydrogenation of Pyridinium Salts

A highly effective method for the stereoselective synthesis of 2-substituted piperidines involves the asymmetric hydrogenation of the corresponding pyridinium salts. This strategy activates the pyridine ring towards reduction and allows for the introduction of chirality. For the synthesis of analogues of ethyl 2-phenylpiperidine-3-carboxylate, N-benzyl-2-phenylpyridinium bromide serves as a key precursor.

Iridium-based catalysts have demonstrated remarkable efficiency in this transformation. The use of an iridium catalyst complexed with a chiral phosphole-based ligand, MP²-SEGPHOS, provides high levels of enantioselectivity in the hydrogenation of N-alkyl-2-arylpyridinium salts. core.ac.uk For the hydrogenation of N-benzyl-2-phenylpyridinium bromide, an iridium catalyst in conjunction with the chiral ligand (R)-SynPhos has been successfully employed. nih.govdicp.ac.cn The reaction, typically carried out in a mixed solvent system of toluene (B28343) and dichloromethane (B109758) under a hydrogen pressure of 600 psi at 28°C for 20-24 hours, yields the corresponding N-benzyl-2-phenylpiperidine with high enantiomeric excess (ee). nih.govdicp.ac.cn The N-benzyl protecting group can be subsequently removed via hydrogenolysis. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl-2-phenylpyridinium bromide nih.govdicp.ac.cn

Catalyst SystemSolventPressure (psi)Temp (°C)Time (h)Yield (%)ee (%)
[{Ir(cod)Cl}₂]/(R)-SynPhosPhMe/CH₂Cl₂ (1:1)60028249392
Rhodium- and Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

While specific data on the rhodium- and palladium-catalyzed hydrogenation of fluorinated ethyl 2-phenylnicotinate is limited, general principles from related systems can be extrapolated. The introduction of fluorine atoms into the pyridine ring can significantly influence the electronic properties and reactivity of the substrate, often requiring tailored catalytic systems.

Rhodium catalysts are well-established for the hydrogenation of aromatic rings, including pyridines. researchgate.net For fluorinated pyridines, rhodium-based catalysts have been shown to be effective, although chemoselectivity can be a challenge.

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of various functional groups. researchgate.net The hydrogenation of diene carboxylates has been successfully achieved using palladium-containing composites. masterorganicchemistry.com For fluorinated aromatic compounds, palladium-catalyzed asymmetric hydrogenation has been demonstrated for substrates like fluorinated aromatic pyrazol-5-ols, suggesting its potential applicability to fluorinated pyridine systems. rsc.org The choice of solvent and reaction conditions is crucial to achieve high conversion and selectivity.

Interrupted Palladium-Catalyzed Hydrogenation Strategies

Interrupted palladium-catalyzed hydrogenation offers a pathway to partially reduced piperidine derivatives, which can be valuable synthetic intermediates. This strategy involves the controlled addition of hydrogen to the pyridine ring, followed by a subsequent functionalization step before complete saturation occurs. While specific examples for the direct synthesis of this compound using this method are not prevalent, the general concept holds promise for creating substituted piperidines. This approach allows for the introduction of additional functional groups onto the piperidine ring, expanding the molecular diversity accessible from a common pyridine precursor.

Hydroboration/Hydrogenation Cascade of Pyridines

A hydroboration/hydrogenation cascade presents an alternative route for the reduction of pyridines to piperidines. This two-step process involves the initial hydroboration of the pyridine ring, typically with a borane (B79455) reagent, followed by an in-situ hydrogenation of the resulting dihydropyridine (B1217469) intermediate. masterorganicchemistry.comlibretexts.org This method can offer different selectivity profiles compared to direct hydrogenation. While specific applications of this cascade to ethyl 2-phenylnicotinate are not extensively documented, the hydroboration of esters using reagents like pinacolborane is a known transformation. nih.gov The subsequent hydrogenation step would then yield the saturated piperidine ring.

Reductive Amination Protocols for Piperidine Synthesis

Reductive amination provides a convergent approach to the synthesis of the piperidine core. This method typically involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates to form the heterocyclic ring. For the synthesis of this compound, a potential disconnection would involve the reaction of a 1,5-dicarbonyl compound with an appropriate amino ester.

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often employed as they selectively reduce the iminium ion in the presence of the carbonyl groups. rsc.org The reaction conditions are generally mild, making this a versatile method for the synthesis of a wide range of substituted piperidines. dicp.ac.cnrsc.orgnih.gov

Intramolecular Hydroamination/Cyclization Cascades

Intramolecular hydroamination offers a direct and atom-economical method for the synthesis of nitrogen-containing heterocycles, including piperidines. This reaction involves the addition of an N-H bond across a carbon-carbon multiple bond within the same molecule. For the synthesis of this compound analogues, a suitable precursor would be an unsaturated amino ester.

This transformation can be catalyzed by various transition metals, with rhodium being a notable example for the intramolecular hydroamination of aminoalkenes. nih.gov Gold-catalyzed tandem reactions involving intramolecular hydroamination have also been developed for the synthesis of functionalized piperidines. researchgate.net The success of this strategy is highly dependent on the nature of the substrate and the catalyst system employed to control the regioselectivity and stereoselectivity of the cyclization. nih.gov

Esterification and Amidation Strategies for the Carboxylate Moiety

Once the 2-phenylpiperidine-3-carboxylic acid core has been synthesized, the carboxylate moiety can be readily modified through standard esterification and amidation reactions.

Esterification: The conversion of 2-phenylpiperidine-3-carboxylic acid to its ethyl ester can be achieved through Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com Alternatively, other esterification methods using coupling reagents can be employed for milder conditions. researchgate.netunimi.itrug.nlmdpi.com

Amidation: The ethyl ester of 2-phenylpiperidine-3-carboxylate can be converted to a variety of amides by reaction with primary or secondary amines. This transformation is typically facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. mdpi.comsapub.orgresearchgate.netresearchgate.netnih.govlookchemmall.com Alternatively, the parent carboxylic acid can be coupled with an amine using standard peptide coupling reagents to form the amide bond.

Direct Esterification of Carboxylic Acids with Alcohols

The conversion of a piperidine-3-carboxylic acid to its corresponding ethyl ester, such as this compound, is a primary method of synthesis. This transformation can be achieved through several established esterification protocols.

One common method involves the reaction of the carboxylic acid with the desired alcohol, in this case, ethanol, in the presence of a catalytic amount of a strong acid. This classic approach, known as Fischer esterification, is an equilibrium-driven process. Alternatively, coupling agents can be employed to facilitate the reaction under milder conditions. Reagents such as p-toluenesulfonic acid, boron trifluoride etherate, or N,N'-carbonyldiimidazole can be used to activate the carboxylic acid, enabling its reaction with the alcohol. google.com Another efficient, modern approach uses a combination of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride as coupling reagents, which can promote esterification under neutral conditions at room temperature, often with excellent yields. nih.gov The use of solid-supported acid catalysts, like a macroporous polymeric acid catalyst (e.g., Dowex H+), also presents a green and efficient alternative that allows for the reaction to proceed without the need for water removal and facilitates catalyst recycling. nih.govorganic-chemistry.org

Table 1: Comparison of Selected Esterification Methods

Method Reagents/Catalysts Conditions Advantages
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄) Reflux Simple, inexpensive reagents
Coupling Agent Method Alcohol, Coupling Agent (e.g., p-toluenesulfonic acid, N,N'-carbonyldiimidazole) Mild High yields, avoids harsh acidic conditions google.com
TPPO/Oxalyl Chloride Triphenylphosphine oxide, Oxalyl chloride, Alcohol, Et₃N Room Temperature Mild, neutral conditions, high efficiency nih.gov
Solid Acid Catalyst Dowex H+ Resin, Alcohol 50-80 °C Reusable catalyst, no water removal needed organic-chemistry.org

Amide Formation via Reaction with Amines and Coupling Agents

The synthesis of piperidine-3-carboxamides, which are amide analogues of this compound, involves the coupling of the corresponding carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxyl group for nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with an additive such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.orgnih.gov The reaction proceeds by forming an activated intermediate from the carboxylic acid, which is then readily displaced by the amine to form the desired amide bond. acgpubs.org This methodology has been successfully applied to synthesize a wide range of N-substituted piperidine-3-carboxamides by reacting the piperidine-3-carboxylic acid core with various amines. nih.gov For instance, the synthesis of piperazine (B1678402) amides of chromone-2-carboxylic acid has been achieved by reacting the acid with appropriate piperazine derivatives in the presence of EDC.HCl and DMAP. acgpubs.org

Asymmetric Synthesis of Piperidine-3-carboxylate Enantiomers

Producing enantiomerically pure piperidine-3-carboxylates is of significant interest, and several asymmetric strategies have been developed to achieve this. These methods include the resolution of racemic mixtures and the direct stereoselective construction of the chiral piperidine ring.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a powerful green chemistry tool for separating enantiomers from a racemic mixture. researchgate.net This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com For substrates like racemic piperidine-3-carboxylates, lipases can selectively hydrolyze one ester enantiomer to its corresponding carboxylic acid or acylate one alcohol enantiomer in a piperidine derivative. nih.govnih.gov

Lipases such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are widely used due to their stability in organic solvents and broad substrate tolerance. nih.gov This strategy has been successfully applied to the resolution of various piperidine derivatives. For example, a lipase-catalyzed resolution was a key step in an efficient chemoenzymatic synthesis of a precursor to the β-lactamase inhibitor avibactam, specifically (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. acs.org Similarly, the kinetic resolution of racemic 3-aryl alkanoic acid esters has been achieved with high enantiopurity using various hydrolases. almacgroup.com The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess (ee). acs.orgnih.gov

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Piperidine Analogues

Enzyme Substrate Reaction Type Outcome
Lipase (±) dimethyl 1‐acetylpiperidine‐2,3‐dicarboxylate Hydrolysis Separation of enantiomers researchgate.net
Lipozyme CALB (±)-ethyl 5-hydroxypiperidine-2-carboxylate Acylation Preparation of (2S,5S)-enantiomer acs.org
Candida antarctica lipase A (CAL-A) N-4-Boc-piperazine-2-carboxylic acid methyl ester N-acylation Highly S-enantioselective (E>200), yielding both enantiomers with >99% ee arkat-usa.org

Dynamic Kinetic Reduction Approaches

While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. nih.gov

In the context of piperidine synthesis, DKR can be integrated with reduction steps. Chemo-enzymatic approaches have been developed that combine enzyme-catalyzed reactions with chemical reducing agents. For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov The process involves an initial oxidation to form an intermediate that can be racemized, followed by a stereoselective reduction catalyzed by the reductase enzyme to furnish the enantioenriched piperidine. nih.gov This strategy has been applied to the synthesis of key pharmaceutical intermediates. nih.govresearchgate.net

Stereoselective Cyclization Reactions

An alternative to resolving racemates is the de novo asymmetric synthesis of the piperidine ring through stereoselective cyclization reactions. These methods build the chiral centers during the formation of the heterocyclic ring.

Several powerful strategies exist:

Aza-Michael Cyclizations: Asymmetric intramolecular aza-Michael additions have become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk Chiral catalysts, such as chiral phosphoric acids, can promote the cyclization of a suitable acyclic precursor to form enantioenriched piperidines with high yields and enantioselectivities. whiterose.ac.uk

Reductive Cyclization: Diastereoselective reductive cyclization of precursors like β-nitro-amines, which can be formed via a nitro-Mannich reaction, can produce stereochemically pure piperidines. researchgate.net This method allows for the construction of functionalized piperidines with multiple contiguous stereocenters. researchgate.net

Iridium-Catalyzed Allylic Cyclization: Enantiomeric iridium catalysts can be used to synthesize vinylpiperidine building blocks with high selectivity, which can then be used in the total synthesis of various piperidine alkaloids. nih.gov

Ring-Closing Metathesis (RCM): A highly stereoselective addition of an organometallic reagent (e.g., phenyl Grignard) to an allyl imine, followed by RCM, is a key strategy for synthesizing substituted piperidines like N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net

Double Reduction for Asymmetric Piperidine Synthesis

The double reduction of pyridine derivatives is another effective approach for the asymmetric synthesis of piperidines. nih.gov This strategy typically involves a two-step reduction process of a substituted pyridine.

The first step is often a non-asymmetric reduction to form a di- or tetrahydropyridine (B1245486) intermediate. The key step is the second reduction, which is an asymmetric hydrogenation of the enamine or imine intermediate using a chiral catalyst. nih.gov Chiral ruthenium(II) and iridium(I) complexes with specific chiral ligands have proven highly effective for this transformation. nih.govmdpi.com For example, the asymmetric hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst containing a P,N-ligand can achieve high levels of enantioselectivity. mdpi.com This method provides a direct route from readily available pyridine precursors to enantioenriched piperidines. nih.govsnnu.edu.cn

Industrial-Scale Production Methodologies for Piperidine Carboxylates

The large-scale synthesis of piperidine carboxylates, including this compound, relies on methodologies that are efficient, scalable, and economically viable. The focus is on maximizing yield and purity while minimizing reaction steps and waste. Key industrial strategies involve the use of sophisticated catalytic systems, optimized reaction parameters, and innovative reactor technologies to streamline production.

The application of catalysts is fundamental to the industrial synthesis of piperidine carboxylates, enabling reactions under milder conditions with higher selectivity and efficiency. nih.govresearchgate.net A variety of catalysts, from transition metals to biocatalysts, are employed to facilitate the construction of the piperidine ring. researchgate.netchemistryviews.org

Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are transition metals frequently used in the catalytic hydrogenation of pyridine precursors to form the piperidine core. researchgate.netresearchgate.net Rhodium catalysts have proven effective for synthesizing 3-substituted piperidines under milder conditions than other methods. nih.gov For instance, a Rh-catalyzed asymmetric reductive Heck reaction can be used to produce 3-substituted tetrahydropyridines, which are then reduced to the corresponding piperidines. acs.org This three-step process, involving partial pyridine reduction, asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-piperidines. acs.org

Nickel (Ni) electrocatalysis is another cost-effective and efficient method, particularly in radical cross-coupling reactions. news-medical.netmedhealthreview.com This technique avoids the need for expensive precious metals like palladium and simplifies synthetic pathways by efficiently forming new carbon-carbon bonds. news-medical.netmedhealthreview.com Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling, a modular approach that significantly simplifies the synthesis of complex piperidines. chemistryviews.orgresearchgate.netnews-medical.net This dual-catalytic system first uses enzymes to selectively add hydroxyl groups to the piperidine structure, which then undergo Ni-electrocatalytic cross-coupling. chemistryviews.org

The optimization of reaction conditions is crucial for maximizing yield and diastereoselectivity. Factors such as solvent, temperature, and catalyst loading are carefully controlled. For example, in the diastereoselective synthesis of α-aminophosphonates from N,O-acetals, iron(III) triflate [Fe(OTf)3] was identified as an effective Lewis acid catalyst, with anhydrous toluene at 40°C providing optimal results. acs.org

Below is a table summarizing various catalytic systems and their optimized conditions for the synthesis of piperidine derivatives.

Catalyst SystemSubstrate TypeKey Reaction TypeOptimized ConditionsTypical YieldReference
Rhodium (Rh) Pyridine derivativesAsymmetric CarbometalationPhenyl pyridine-1(2H)-carboxylate, arylboronic acidsHigh acs.org
Nickel (Ni) Electrocatalysis Hydroxylated piperidinesRadical Cross-CouplingCoupling with aryl iodidesEfficient C-C bond formation chemistryviews.orgnews-medical.net
Biocatalyst + Nickel Carboxylated piperidinesC-H Oxidation & Cross-CouplingEnzymatic hydroxylation followed by Ni-electrocatalysisHigh chemistryviews.org
Iron(III) triflate [Fe(OTf)3] N,O-acetalsPhosphonylationAnhydrous toluene, 40°C, 0.2 equiv. catalyst72-97% acs.org
Cobalt(II) Linear amino-aldehydesRadical Intramolecular Cyclization-Good nih.gov

Hydrogenation of pyridine rings is a direct and widely applied industrial method for accessing the saturated piperidine core. researchgate.net This transformation is typically performed using heterogeneous catalysts like Palladium on carbon (Pd/C) under hydrogen pressure. nih.gov The process can be highly stereoselective, allowing for control over the spatial arrangement of substituents on the piperidine ring. researchgate.net For example, the catalytic hydrogenation of a corresponding pyridine derivative using Adams catalyst (Platinum dioxide) under hydrogen pressure is a documented method for producing piperidine structures. google.com Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. nih.gov

Cycloaddition reactions offer an efficient way to construct the piperidine ring in a single step by forming multiple bonds simultaneously. acs.org These reactions, such as the formal [4+2] cycloaddition, assemble the six-membered ring from simpler, acyclic precursors. acs.org One approach involves a cascade Michael addition/alkylation process, where heating a mixture of N-substituted γ-chloropropylamines with conjugated alkynoates or alkynones yields substituted piperidines in good yields. acs.org

Annulation is another key strategy for building the piperidine scaffold. nih.gov Recent developments have focused on tunable [3+2] and [4+2] annulation protocols that can be directed toward either pyrrolidine (B122466) or piperidine synthesis by controlling reaction conditions like halogenating reagents, concentration, and solvent. nih.govrsc.org These methods often involve the intermolecular coupling of alkenes with bifunctional reagents, proceeding through either radical or polar cyclization pathways. nih.gov

A comparison of these streamlined synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionAdvantagesKey Reagents/CatalystsReference
Catalytic Hydrogenation Reduction of a pyridine ring to a piperidine ring.Direct, high-yielding, industrially scalable.H₂, Pd/C, PtO₂, Rhodium catalysts. nih.govresearchgate.netgoogle.com
[4+2] Cycloaddition One-pot construction of the piperidine ring from acyclic precursors via a cascade reaction.High atom economy, operational simplicity.γ-chloropropylamines, conjugated alkynoates, Na₂CO₃. acs.org
Tunable Annulation Intermolecular coupling of alkenes with bifunctional reagents to form the N-heterocycle.Divergent synthesis possible, controllable pathways (radical vs. polar).Alkenes, NBS, sulfonamides. nih.govrsc.org

For industrial-scale production, continuous flow chemistry has emerged as a superior alternative to traditional batch processing for synthesizing piperidine carboxylates and other active pharmaceutical ingredients (APIs). nih.gov Flow reactors offer significant advantages in terms of safety, efficiency, product quality, and scalability. nih.govchemdistgroup.com

A continuous flow system typically involves pumping reactant solutions through coils or microfluidic chips where the reaction occurs. mit.edu The precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions that may not be safely achievable in large batch reactors. chemdistgroup.comrsc.org This enhanced control often leads to higher yields, fewer impurities, and a shorter reaction cycle. chemdistgroup.com The ability to heat solvents above their atmospheric boiling points by using a back-pressure regulator can significantly accelerate reaction rates. nih.govflinders.edu.au

The benefits of continuous flow systems in industrial production include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents and managing exothermic reactions. chemdistgroup.com

Improved Control and Reproducibility: Precise control over reaction parameters ensures consistent product quality. flinders.edu.au

Increased Efficiency: Rapid heating, cooling, and mixing accelerate reactions and improve yields. flinders.edu.au

Scalability: Production can be increased by running the system for longer periods or by adding more reactors in parallel, bypassing the challenges of scaling up batch reactors. nih.gov

Reduced Footprint: Continuous flow equipment is typically more compact than traditional batch processing plants. chemdistgroup.com

Computational Fluid Dynamics (CFD) simulations are increasingly used as a tool to design and optimize continuous flow tube reactors, reducing the need for extensive experimentation by predicting the impact of factors like residence time and temperature on product yield. rsc.org

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Phenylpiperidine 3 Carboxylate Systems

Transformation Pathways of the Piperidine (B6355638) Ring and Substituents

The piperidine ring and its ester and phenyl substituents offer multiple sites for chemical modification through reactions such as reduction, oxidation, and substitution. These transformations are crucial for synthesizing diverse derivatives with potential applications in medicinal chemistry and materials science. chemimpex.com

The ester functional group in ethyl 2-phenylpiperidine-3-carboxylate is the primary target for reduction. The choice of reducing agent is critical, as their reactivity profiles differ significantly.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective at reducing esters to primary alcohols. masterorganicchemistry.comquora.com In a reaction involving a structurally similar piperidine ester, LiAlH₄ successfully reduced the ester moiety to a primary alcohol, yielding the corresponding (2-phenylpiperidin-3-yl)methanol. nih.gov This transformation proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. chemistrysteps.com Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. reddit.com

Sodium Borohydride (B1222165) (NaBH₄): In contrast, sodium borohydride is a much milder reducing agent. It is generally incapable of reducing esters and carboxylic acids under standard conditions. quora.comquora.com Its utility is typically limited to the reduction of more reactive carbonyl compounds like aldehydes and ketones. reddit.com Therefore, NaBH₄ would not be the reagent of choice for reducing the ester group of this compound.

The following table summarizes the expected outcomes of reduction reactions on the title compound.

ReagentReactive SiteProductNotes
Lithium Aluminum Hydride (LiAlH₄)Ethyl carboxylate(2-Phenylpiperidin-3-yl)methanolPowerful reagent; requires anhydrous conditions. masterorganicchemistry.comnih.gov
Sodium Borohydride (NaBH₄)Ethyl carboxylateNo reactionMild reagent, generally unreactive towards esters. quora.com

Oxidation of the this compound system can target either the piperidine ring or the phenyl substituent, depending on the reagents and conditions. While specific studies using potent oxidants like potassium permanganate (B83412) or chromium trioxide on this exact molecule are not extensively documented, the reactivity of related piperidine derivatives provides insight into potential transformation pathways.

Oxidation typically occurs at the carbon atoms alpha to the nitrogen atom (C2 and C6). The oxidation of N-substituted piperidines with reagents such as mercuric acetate-edetic acid (Hg(II)-EDTA) is known to yield lactams (piperidones). researchgate.net For the title compound, this could potentially lead to the formation of a 2-piperidone (B129406) or a 6-piperidone. Furthermore, certain biological systems can facilitate oxidation; for instance, derivatives of 4-phenylpiperidine (B165713) have been shown to be oxidized by the enzyme monoamine oxidase (MAO). nih.gov Strong oxidizing agents could also potentially lead to ring-opening or degradation of the molecule.

A summary of potential oxidation reactions is presented below.

ReagentReactive SitePotential Product(s)Notes
Hg(II)-EDTAPiperidine Ring (C6)Ethyl 2-phenyl-6-oxopiperidine-3-carboxylateBased on reactivity of similar N-substituted piperidines. researchgate.net
Monoamine Oxidase (MAO)Piperidine RingVarious oxidized metabolitesEnzymatic oxidation has been observed in related phenylpiperidines. nih.gov
Potassium Permanganate (KMnO₄)Phenyl Ring / Piperidine RingBenzoic acid derivatives / Ring-cleavage productsStrong oxidation could lead to degradation.
Chromium Trioxide (CrO₃)Piperidine RingLactam derivativesA common oxidant for secondary amines.

Both nucleophilic and electrophilic substitution reactions are key pathways for modifying the this compound scaffold.

Nucleophilic Substitution: The nitrogen atom of the piperidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation or N-acylation. nih.gov For example, reacting the piperidine with an alkyl halide in the presence of a base would yield the corresponding N-alkylated derivative. Additionally, the functional groups of the molecule can be modified to facilitate further nucleophilic substitution. For instance, after the reduction of the ester to a primary alcohol, the alcohol can be converted into a good leaving group (e.g., a mesylate or tosylate). This allows for subsequent Sₙ2 displacement by a variety of nucleophiles to introduce new functional groups on the side chain. nih.gov

Electrophilic Aromatic Substitution (EAS): The phenyl group at the C2 position is susceptible to electrophilic aromatic substitution. The piperidine ring acts as an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the point of attachment on the phenyl ring. libretexts.org This is due to the ability of the nitrogen's lone pair to stabilize the cationic intermediate (the benzenonium ion) formed during the reaction. msu.edu Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation could be employed to functionalize the phenyl ring. msu.edu

Reaction TypeReagent TypeReactive SiteProduct Type
Nucleophilic SubstitutionAlkyl Halide (R-X)Piperidine NitrogenN-Alkyl-2-phenylpiperidine derivative. nih.gov
Nucleophilic SubstitutionNucleophile (Nu⁻) on derivatized side-chainC3-Side Chain (e.g., -CH₂-OMs)C3-functionalized derivative. nih.gov
Electrophilic Aromatic SubstitutionElectrophile (E⁺)C2-Phenyl RingOrtho- and para-substituted phenyl derivative. libretexts.org

Achieving regioselectivity in the functionalization of the saturated piperidine ring is a significant challenge in synthetic chemistry. Modern methods have been developed that allow for the direct and selective modification of specific C-H bonds.

Catalyst-controlled C-H insertion reactions using dirhodium catalysts have emerged as a powerful tool for the regioselective functionalization of N-protected piperidines. thieme-connect.com By carefully selecting the catalyst and the nitrogen protecting group, it is possible to direct the functionalization to the C2, C4, or even the typically less reactive C3 position. nih.gov For example, the steric and electronic properties of the rhodium catalyst can override the inherent electronic preference for reaction at the C2 position, enabling functionalization at C4. thieme-connect.comnih.gov

Another approach involves the dehydrohalogenation of N-chloropiperidine to form an enamine intermediate, which can then be regioselectively alkylated at the C3 position. odu.edu Furthermore, visible-light-induced protocols have been developed for the α,γ-C(sp³)–H difunctionalization of piperidines, proceeding through a 1,5-hydrogen atom transfer to a nitrogen radical. acs.org These advanced methods provide precise control over the modification of the piperidine core.

ApproachMethodTarget Position(s)Key Features
Catalyst-Controlled C-H FunctionalizationDirhodium Catalysts + Diazo compoundsC2, C4Site-selectivity is controlled by catalyst and N-protecting group. thieme-connect.comnih.gov
C-H ArylationPalladium Catalysis + Directing GroupC4Utilizes a directing group at C3 to guide arylation to C4. acs.org
Enamine AlkylationN-chlorination/dehydrohalogenationC3Proceeds via an enamide anion intermediate. odu.edu
PhotocatalysisVisible light + PhotocatalystC2 (α), C4 (γ)Involves a 1,5-hydrogen atom transfer mechanism. acs.org

Investigation of Reaction Mechanisms

Understanding the mechanisms behind the formation and transformation of piperidine systems is essential for predicting reaction outcomes and designing new synthetic routes.

Piperidine Ring Transformations: The reactivity of the piperidine ring often involves the formation of charged or radical intermediates. For example, oxidation at the α-carbon can generate an iminium ion. This electrophilic species is central to many piperidine reactions, including the Pictet-Spengler reaction for synthesizing more complex heterocyclic systems. In other contexts, reactions catalyzed by piperidine itself, such as the Knoevenagel condensation, proceed through the formation of an iminium ion from the catalyst and an aldehyde, which then reacts with a nucleophilic enolate. acs.org Ring-opening or ring-contraction reactions of piperidines can also occur through oxidative pathways, potentially involving radical intermediates and subsequent cleavage of C-N or C-C bonds. researchgate.netrsc.org

Alkene Formation: Alkenes can be formed from piperidine derivatives through various elimination reaction mechanisms, typically E1 or E2 pathways. libretexts.org For example, if the ester group of this compound is reduced to an alcohol, this alcohol can undergo acid-catalyzed dehydration. This E1 reaction would involve protonation of the hydroxyl group to form a good leaving group (H₂O), departure of water to form a carbocation, and subsequent deprotonation of an adjacent carbon to form a double bond. libretexts.org Alternatively, if the alcohol is converted to an alkyl halide or sulfonate, treatment with a strong, non-nucleophilic base could induce an E2 elimination to yield an alkene. libretexts.org In some metal-catalyzed reactions, oxidative cyclization pathways involving radical intermediates may terminate in an elimination step, leading to alkene formation as a byproduct instead of the expected C-C bond formation. nih.gov

Understanding Ligand-Controlled Regioselective Transformations

Ligand-controlled regioselectivity is a powerful strategy in modern synthetic chemistry that allows for the precise control over the outcome of a chemical reaction, directing bond formation to a specific position in a molecule. This control is exerted by the ligand, a molecule that binds to the central metal atom of a catalyst. The steric and electronic properties of the ligand influence the catalyst's environment, thereby dictating which region of the substrate is most likely to react. While specific studies on ligand-controlled transformations of this compound are not extensively detailed in the provided search results, the principle is broadly applicable and has been demonstrated in various catalytic systems, including those for synthesizing related heterocyclic structures.

Research has shown that the choice of ligand in a catalytic system is crucial for achieving high regioselectivity. For instance, in the hydrocarboxylation of styrenes using a dual visible-light-nickel catalysis system, the regiochemical outcome is entirely dependent on the ligand employed. nih.gov When neocuproine (B1678164) is used as the ligand, the reaction exclusively yields the Markovnikov product. nih.gov Conversely, employing 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) as the ligand reverses the selectivity, favoring the formation of the anti-Markovnikov product. nih.gov This demonstrates a clear case where the ligand structure directly controls the position of the carboxylation. nih.gov

Similarly, a highly regioselective hydrosilylation of propargylic amines has been developed using a PtCl₂/XantPhos catalyst system. mmu.ac.uk This method produces multifunctional allylic amines with defined stereochemistry, highlighting the effectiveness of a specific ligand-catalyst combination in controlling the reaction's regioselectivity. mmu.ac.uk In other systems, such as palladium-catalyzed C─H arylation of complex molecules, selectivity can be controlled by other factors like the choice of base, which can function similarly to a ligand in directing the reaction to one of several possible sites. nih.gov These examples underscore the fundamental principle that modifying the catalyst's coordination sphere through ligand selection is a key strategy for directing the regiochemical outcome of transformations on complex scaffolds like piperidines.

Table 1: Examples of Ligand-Controlled Regioselective Transformations
Catalytic SystemLigandSubstrate TypeRegiochemical Outcome
Dual Visible-Light/NickelNeocuproineStyrenesMarkovnikov Hydrocarboxylation nih.gov
Dual Visible-Light/Nickel1,4-bis(diphenylphosphino)butane (dppb)Styrenesanti-Markovnikov Hydrocarboxylation nih.gov
PtCl₂XantPhosPropargylic AminesRegioselective Hydrosilylation mmu.ac.uk

Intermediates and Transition States in Piperidine Synthesis

The synthesis of the piperidine ring, a core structure in many pharmaceuticals, proceeds through various reaction mechanisms involving distinct intermediates and transition states. Understanding these transient species is critical for optimizing reaction conditions and controlling the stereochemistry of the final product.

Several types of intermediates have been identified in different synthetic routes to piperidines. In iridium(III)-catalyzed reactions, a "hydroxyamine intermediate" can be formed during sequential cascades of oxidation, amination, and reduction. nih.gov Another common pathway involves the formation of an "enamine" intermediate, which can be generated from pyridines and subsequently functionalized. nih.gov In Strecker-type syntheses of piperidine derivatives, key intermediates include an "anilino-nitrile," which is formed from the condensation of a piperidone, an aniline, and hydrogen cyanide. researchgate.net This nitrile is then hydrolyzed to an "anilino-amide" before further transformation. researchgate.net Radical reactions also offer pathways to piperidines, where intermediates such as an N-radical can be formed via a single electron transfer, leading to cyclization. mdpi.com

The transition state represents the highest energy point along the reaction coordinate and determines the reaction rate and stereochemical outcome. For instance, in nucleophilic ring-opening reactions of small heterocycles like aziridines, the transition state can exhibit significant Sₙ1 or Sₙ2 character. ru.nl The presence of a carbocation-stabilizing substituent can favor an Sₙ1-like transition state, potentially leading to a mixture of stereoisomers. ru.nl In contrast, the absence of such a substituent typically results in an Sₙ2-type reaction with a more predictable stereochemical outcome. ru.nl Cyclization reactions to form the piperidine ring also proceed through specific transition states; for example, a 5-exo cyclization transition state has been noted in certain radical cyclizations. nih.gov The stability of these transition states can be influenced by factors like the solvent, catalyst, and the steric and electronic nature of the substituents on the reacting molecule.

Table 2: Key Intermediates in Piperidine Synthesis
IntermediateSynthetic RouteRole
HydroxyamineIridium(III)-catalyzed annulationFormed during intermolecular amination step. nih.gov
EnamineDearomative hydrosilylation of pyridinesAllows for further functionalization before reduction. nih.gov
Anilino-nitrileStrecker-type condensationInitial product from three-component reaction. researchgate.net
Anilino-amideStrecker-type condensationFormed from selective hydrolysis of the nitrile. researchgate.net
N-radicalRadical cyclizationInitiates intramolecular C-H activation for ring formation. mdpi.com

Hydrolytic Cleavage of Ester Bonds in Piperidine Carboxylates

The hydrolysis of the ester group in piperidine carboxylates, such as this compound, is a fundamental reaction that converts the ester into a carboxylic acid. This transformation is typically achieved under either acidic or basic conditions, and the underlying mechanism for this acyl transfer reaction involves the formation of a key tetrahedral intermediate. msu.edu

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond and results in the formation of a transient, negatively charged tetrahedral intermediate. msu.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as a leaving group. The ethoxide then deprotonates the newly formed carboxylic acid, leading to the final carboxylate salt, which must be acidified in a separate workup step to yield the neutral carboxylic acid. msu.edu This process is effectively irreversible because the final deprotonation step is highly favorable. Alkaline hydrolysis is a common method employed for converting piperidyl carboxylates to their corresponding acids. nih.gov

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. khanacademy.org The nucleophilic attack by water leads to a tetrahedral intermediate. msu.edukhanacademy.org Following a proton transfer, the ethoxy group is protonated, turning it into a good leaving group (ethanol). The intermediate then collapses, eliminating ethanol (B145695) and forming the protonated carboxylic acid. A final deprotonation step by water regenerates the acid catalyst and yields the final carboxylic acid product. khanacademy.org The reaction is an equilibrium process, and using a large excess of water can drive it to completion. khanacademy.org The reaction temperature for ester hydrolysis can vary widely, generally ranging from 50°C to 250°C, depending on the substrate and conditions. google.com

Table 3: Conditions for Hydrolytic Cleavage of Ester Bonds
ConditionKey ReagentsMechanism StepsFinal Product (before workup)
Basic (Alkaline)NaOH, KOH (hydroxide source)1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Collapse of intermediate, loss of alkoxide. 4. Deprotonation of carboxylic acid. msu.eduCarboxylate Salt msu.edu
AcidicH₃O⁺ (e.g., HCl, H₂SO₄ in water)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Formation of tetrahedral intermediate. 4. Proton transfer. 5. Elimination of alcohol (leaving group). 6. Deprotonation. khanacademy.orgCarboxylic Acid khanacademy.org

Derivatization and Analog Design in the Context of Ethyl 2 Phenylpiperidine 3 Carboxylate

Strategic Derivatization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a key handle for derivatization, allowing for the introduction of a wide array of substituents to probe interactions with biological targets and alter properties such as solubility and basicity.

Alkylation with Leaving Groups

A common and direct method for functionalizing the piperidine nitrogen is through nucleophilic substitution reactions with alkyl halides or other substrates bearing a good leaving group. google.com This reaction is typically performed in the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. google.com For instance, the nitrogen can be alkylated by reacting the piperidine core with compounds of the formula L-(CH₂)n-R, where 'L' is a leaving group such as chlorine, bromine, or iodine. google.com

In the synthesis of analogs for cGMP-dependent protein kinase 1α (PKG1α) activators, the nitrogen of a related Boc-protected piperidine core was alkylated using benzyl (B1604629) chloride. nih.gov Another example involved the alkylation of a piperidine nitrogen with a protected imidazole (B134444) mesylate, where the mesylate group serves as the leaving group. nih.gov

Table 1: Examples of Reagents for N-Alkylation of Piperidine Scaffolds

Alkylating Agent Class Example Reagent Leaving Group Reference
Alkyl Halide Benzyl chloride Chloride (Cl) nih.gov
Alkyl Halide 4-chloro-2-cyclohexylbutanoic acid, ethyl ester Chloride (Cl) google.com

Reaction with ε-Methylene Alkyl Esters

An alternative synthetic route for N-alkylation involves the conjugate addition of the piperidine nitrogen to an α,β-unsaturated ester, specifically an ε-methylene alkyl ester. google.com This Michael addition reaction effectively adds a propanoic acid ester side chain to the nitrogen atom. A representative example of this strategy is the reaction of a piperidine derivative with 2-methylene-3-phenylpropanoic acid, ethyl ester, which yields a 2-benzyl-3-piperidinepropanoic acid ethyl ester derivative. google.com This method provides a versatile way to introduce functionalized side chains onto the piperidine core. google.com

Protection and Deprotection Strategies (e.g., Boc Protection)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of a Boc-protected piperidine core has been reported as a key step in the development of PKG1α activators. nih.gov The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to liberate the secondary amine for further functionalization. nih.gov This protection-deprotection sequence allows for selective modifications at other positions of the molecule before proceeding with N-alkylation or other transformations at the piperidine nitrogen. nih.gov

Functionalization of the Phenyl and Carboxylate Moieties

Modifications to the phenyl ring and the ethyl ester group are critical for fine-tuning the electronic and steric properties of the molecule, as well as for introducing new functional groups that can engage in specific interactions with a target receptor or enzyme.

Modifications on the Phenyl Ring Substituents

Table 2: Phenyl Ring Modifications and Their Impact on PKG1α Activator Potency

Phenyl Ring Substituent(s) Resulting Potency Reference
4-Carboxylic acid Activity returned compared to pyridyl analog nih.gov
4-Tetrazole Activity retained nih.gov

Transformations of the Ethyl Ester to Other Functionalities (e.g., Carboxylic Acids)

The ethyl ester at the 3-position of the piperidine ring is a versatile functional group that can be converted into a variety of other moieties. A primary transformation is the hydrolysis of the ester to the corresponding carboxylic acid. google.com This is often a critical step, as the resulting carboxylic acid may exhibit different biological activity or serve as a handle for further derivatization. For instance, the carboxylic acid can be coupled with various amines in the presence of a coupling agent to form a diverse library of amides. google.com Alternatively, the ester can be directly reacted with an amine to yield modified chemical structures. google.com In some complex molecular scaffolds, the hydrolysis of simple alkyl esters can be challenging, necessitating alternative strategies such as using a tert-butyl ester, which can be cleaved under specific acidic conditions to yield the free carboxylic acid. nih.gov

Table 3: Common Chemical Compounds

Compound Name
Ethyl 2-phenylpiperidine-3-carboxylate
4-chloro-2-cyclohexylbutanoic acid, ethyl ester
2-methylene-3-phenylpropanoic acid, ethyl ester
Benzyl chloride
Trifluoroacetic acid
tert-butyloxycarbonyl (Boc)
Carboxylic acid
Amide
Tetrazole

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov These reactions are particularly valuable in drug discovery for the rapid generation of analogs to explore structure-activity relationships (SAR). nih.gov For a molecule like this compound, cross-coupling reactions can be employed to modify the phenyl group, assuming a suitable precursor (e.g., a halogenated analog like ethyl 2-(4-bromophenyl)piperidine-3-carboxylate) is used.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. harvard.edumdpi.com This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govmdpi.com

The general mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. harvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. harvard.edu

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. harvard.edu

In the context of derivatizing the this compound scaffold, a precursor such as ethyl 2-(4-bromophenyl)piperidine-3-carboxylate could be coupled with various aryl or heteroaryl boronic acids. This strategy allows for the systematic introduction of different substituents on the phenyl ring to modulate the compound's electronic and steric properties. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.comnih.gov

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

ComponentRoleCommon Examples
Catalyst Facilitates the reaction cyclePd(PPh₃)₄, PdCl₂(dppf)
Ligand Stabilizes the palladium center and influences reactivityTriphenylphosphine (B44618) (PPh₃), Buchwald ligands (e.g., SPhos)
Organoboron Reagent Source of the new carbon fragmentArylboronic acids, pinacol (B44631) boronic esters
Organic Halide Electrophilic partnerAryl bromides, aryl iodides, aryl triflates
Base Activates the organoboron reagent for transmetalationK₂CO₃, K₃PO₄, Cs₂CO₃

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and is conducted under mild, typically basic, conditions. wikipedia.orgmdpi.com It is the most widely used method for synthesizing arylalkynes and conjugated enynes, which are important structures in pharmaceuticals, natural products, and organic materials. nih.gov

The catalytic cycle is understood to involve both the palladium and copper catalysts:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl halide to the Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II) complex. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

For derivatization, an aryl halide precursor of this compound could be coupled with various terminal alkynes. This would introduce a rigid, linear alkyne linker into the molecule, which can significantly alter its three-dimensional shape and ability to interact with biological targets. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govlibretexts.org

Synthesis of Complex Molecular Architectures from Piperidine-3-carboxylate Building Blocks

The this compound scaffold is not only a target for functionalization but also a versatile building block for constructing more elaborate and structurally diverse molecules. Its inherent functionality—a secondary amine, a phenyl group, and an ester—provides multiple reaction sites for further synthetic transformations.

Piperidinones (or oxopiperidines) are key heterocyclic motifs found in many biologically active compounds. Incorporating amino acid fragments can introduce chirality and peptide-like features, enhancing biological specificity. Starting from a piperidine-3-carboxylate, one potential route to a piperidinone with an amino acid moiety involves converting the ester to an amide.

A plausible synthetic sequence could be:

Ester Hydrolysis: The ethyl ester of the parent compound is hydrolyzed to the corresponding carboxylic acid.

Amide Coupling: The resulting piperidine-3-carboxylic acid is coupled with an amino acid ester (e.g., methyl leucinate) using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU. This forms an amide bond, linking the amino acid to the C3 position of the piperidine ring.

Further Modification: The N-H of the piperidine ring can be functionalized, or the existing phenyl group can be modified to build further complexity.

This approach creates complex, chiral structures that merge the rigid piperidine core with the versatile functionality of amino acids.

Piperidine rings can undergo synthetically useful ring contraction reactions to form five-membered rings like pyrrolidines and pyrroles. osaka-u.ac.jp Research has demonstrated a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines through a cascade reaction. rsc.orgrsc.org This transformation involves an oxidative ring contraction and deformylative functionalization. rsc.org

The selectivity of the reaction is remarkably dependent on the choice of oxidant and additives. Starting from the same N-aryl piperidine substrate, two different product classes can be obtained. rsc.orgresearchgate.net

Formation of Pyrrolidin-2-ones: This pathway involves a domino process that includes the formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate, followed by its conversion to a carboxylic acid, decarboxylation, and finally ipso-oxidation to yield the pyrrolidin-2-one. rsc.org

Formation of 3-Iodopyrroles: This route also proceeds through the pyrrolidine-2-carbaldehyde intermediate. However, under different conditions, this is followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and finally aromatization to give the 3-iodopyrrole. rsc.org

The ability to selectively switch between these two outcomes by tuning the reaction conditions highlights the synthetic utility of the piperidine core as a precursor to other valuable heterocyclic systems. rsc.orgrsc.org

Table 2: Selective Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles from N-Phenylpiperidine

Desired ProductOxidant/Additive SystemPlausible MechanismRef.
1-Phenylpyrrolidin-2-one Cu(OAc)₂ / Oxone / K₂CO₃Oxidative ring contraction, deformylation, ipso-oxidation rsc.org
3-Iodo-1-phenyl-1H-pyrrole Cu(OAc)₂ / I₂ / DMAPOxidative ring contraction, deformylation, dehydrogenation, iodination, aromatization rsc.org

Chirality is a critical factor in the activity of many pharmaceuticals. The this compound scaffold has two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers. The development of enantioselective synthetic methods is crucial for accessing single, biologically active isomers.

Several strategies can be employed to achieve this:

Asymmetric Hydrogenation: A common approach is the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt precursor using a chiral transition metal catalyst (e.g., based on iridium or rhodium) with a chiral ligand. mdpi.com This can set the stereochemistry of the piperidine ring with high enantiomeric excess.

Chiral Pool Synthesis: Synthesis can begin from enantiomerically pure starting materials, such as amino acids. researchgate.netwhiterose.ac.uk For instance, a chiral amino acid can be elaborated through a series of steps to form the piperidine ring, transferring the initial stereochemistry to the final product.

Enzymatic Reactions: Biocatalysis, using enzymes like transaminases, can convert a prochiral piperidone precursor into a chiral aminopiperidine with high enantioselectivity. google.com

These methods enable the synthesis of specific stereoisomers of this compound and its derivatives, which is essential for investigating their pharmacological properties and developing them as potential drug candidates. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Phenylpiperidine 3 Carboxylate Architectures

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The biological activity and physicochemical properties of piperidine derivatives are intrinsically linked to the three-dimensional arrangement of the piperidine ring and its substituents. Conformational analysis elucidates the preferred spatial arrangements and the energetic landscape of these molecules.

The piperidine ring typically adopts a non-planar chair conformation to minimize angular and torsional strain. However, substitutions on the ring can lead to other conformations, such as a twisted boat. nih.gov In the case of 2,6-diphenylpiperidine derivatives, the chair conformation is commonly observed. researchgate.net The precise geometry of the ring can be quantitatively described using Cremer-Pople puckering parameters, which define the extent and type of ring puckering. researchgate.netresearchgate.net The parameter Q represents the total puckering amplitude, while θ and φ are angular parameters that describe the specific conformation (e.g., chair, boat, twist-boat). researchgate.net For a perfect chair, θ would be 0° or 180°. For many substituted piperidines, the piperidine ring adopts a chair conformation where the phenyl rings are in an equatorial orientation to minimize steric hindrance. researchgate.net

Table 1: Representative Puckering Parameters for Piperidine Ring Conformations

Conformation Puckering Amplitude (Q) Theta (θ) Phi (φ)
Ideal Chair > 0 0° or 180° -
Ideal Boat > 0 90° 90°, 210°, 330°

Note: This table presents idealized values. Actual parameters for specific molecules like Ethyl 2-phenylpiperidine-3-carboxylate would be determined through specific computational or crystallographic analysis.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the structural basis of ligand-target engagement and for rational drug design.

Molecular docking studies can identify potential binding sites on a target protein. nih.gov For 2-phenylpiperidine-3-carboxylate analogs, docking simulations can elucidate interactions with orthosteric binding sites (the primary binding site for the endogenous ligand) or allosteric sites. nih.gov Allosteric sites are distinct from the primary site, and ligand binding to these sites can modulate the receptor's response to the primary ligand. nih.gov Modulators are classified as Positive Allosteric Modulators (PAMs), which enhance the primary ligand's effect, or Negative Allosteric Modulators (NAMs), which reduce it. nih.govmdpi.com Docking studies on related 4-phenylpiperidine-2-carboxamide analogues have been used to probe possible allosteric binding sites, utilizing X-ray crystal structures of target receptors like the 5-HT2C receptor. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and aromatic interactions, that stabilize the ligand in the binding pocket. nih.gov

Hydrophobic interactions are a major driving force in ligand-protein binding. plos.org The phenyl group of this compound contributes a significant hydrophobic volume that can engage with nonpolar pockets in a target's binding site. The size, shape, and hydrophobicity of both the ligand and the binding site are critical for binding affinity. nih.gov Studies have shown that hydrophobic ligands can bind effectively to both hydrophobic and hydrophilic pockets, whereas hydrophilic ligands are more specific to hydrophilic pockets. nih.gov The combination of a hydrophobic ligand and a hydrophobic pocket often correlates with high binding affinity. nih.gov Therefore, modifications to the phenyl ring or other parts of the 2-phenylpiperidine-3-carboxylate scaffold that alter its hydrophobic volume can be a key strategy to optimize target engagement and binding affinity. nih.gov

Table 2: Example Molecular Docking Results for Piperidine Derivatives

Compound Target Protein Binding Energy (kcal/mol)
Donepezil (Reference) Acetylcholinesterase (7XN1) -10.53
Tacrine (Reference) Acetylcholinesterase (7XN1) -7.48
Ethyl piperidine-1-carboxylate derivative 14 Acetylcholinesterase (7XN1) -7.34
Ethyl piperidine-1-carboxylate derivative 15 Acetylcholinesterase (7XN1) -7.41
Ethyl piperidine-1-carboxylate derivative 16 Acetylcholinesterase (7XN1) -7.52

Source: Data adapted from a study on ethyl piperidine-1-carboxylate derivative Schiff bases. acgpubs.org

Quantum Chemical Calculations for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide detailed insights into the electronic structure of molecules and the energetics of chemical reactions. These calculations are invaluable for understanding reaction mechanisms, predicting reactivity, and rationalizing experimental outcomes. For instance, DFT can be used to model the nucleophilic aromatic substitution (SNAr) reaction between a pyridine (B92270) derivative and piperidine, a process relevant to the synthesis of related structures. researchgate.net Such studies can determine the reaction pathway, calculate activation energies, and analyze the stability of intermediates and transition states. researchgate.net By examining the Gibbs free energy changes, the thermodynamic feasibility of a proposed reaction for synthesizing or modifying this compound can be assessed, providing a theoretical foundation to guide synthetic efforts. researchgate.net

Gibbs Free Energy Calculations for Reaction Pathways

Gibbs free energy (ΔG) calculations are fundamental in computational chemistry for determining the thermodynamic feasibility and spontaneity of a reaction pathway. By calculating the free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of a reaction can be constructed. This profile is crucial for identifying the most probable reaction mechanism among several alternatives and for understanding the stability of various chemical species involved.

For the synthesis of 2-phenylpiperidine-3-carboxylate architectures, density functional theory (DFT) is a commonly employed method. Functionals such as B3LYP-D3, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to optimize the geometries of all species along a proposed reaction coordinate. acs.orgresearchgate.net Continuum solvent models, like the Polarizable Continuum Model (PCM), are often included to simulate the solvent environment, providing more accurate energy values. researchgate.net

Illustrative Gibbs Free Energy Data for a Hypothetical Reaction Pathway

The following table presents exemplary data for a hypothetical synthetic route to a 2-phenylpiperidine-3-carboxylate derivative. The values represent the calculated relative Gibbs free energies at 298.15 K.

SpeciesDescriptionRelative ΔG (kcal/mol)
R Reactants0.0
TS1 First Transition State+22.5
I1 Intermediate 1+5.7
TS2 Second Transition State+18.3
P Product-15.2

This table is illustrative and provides hypothetical data to demonstrate the output of Gibbs free energy calculations.

Transition State Analysis

Transition state (TS) analysis is a critical component of studying reaction mechanisms, providing a detailed picture of the highest-energy point along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Computational methods are used to locate and characterize the geometry of the transition state. This involves optimizing the structure to find the saddle point and then performing a frequency calculation to confirm the presence of exactly one imaginary frequency. The geometric parameters of the TS, such as the lengths of bonds being formed and broken, provide valuable information about the nature of the transformation.

The activation energy (Ea) or activation enthalpy (ΔH‡), derived from the energy difference between the transition state and the reactants, is a key parameter that governs the kinetics of the reaction. researchgate.net A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, the kinetically favored route can be identified.

Exemplary Data from a Transition State Analysis

This table shows hypothetical data for a key transition state in the cyclization step to form the piperidine ring.

ParameterValueDescription
ΔG‡ +22.5 kcal/molGibbs Free Energy of Activation
ΔH‡ +20.8 kcal/molEnthalpy of Activation
Imaginary Frequency -350.4 cm⁻¹Confirms the structure as a true TS
C-N Bond Length 2.15 ÅBond being formed during cyclization
C-X Bond Length 2.30 ÅBond being broken (X = leaving group)

This table is for illustrative purposes, presenting typical parameters obtained from a transition state analysis.

Structure-Based Design Principles for Analog Development

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. For 2-phenylpiperidine-3-carboxylate architectures, SBDD principles guide the rational modification of the scaffold to optimize interactions with a specific binding site. nih.govnih.gov

The process typically begins with a known crystal structure of the target protein or a homology model. The 2-phenylpiperidine-3-carboxylate scaffold is then computationally "docked" into the active site to predict its binding mode. nih.govrsc.org This initial model reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and amino acid residues in the binding pocket.

Based on this information, medicinal chemists can propose modifications to the scaffold. For instance:

Phenyl Ring Substitution: Adding substituents to the phenyl group can enhance hydrophobic or polar interactions. For example, a hydroxyl group could form a new hydrogen bond, while a trifluoromethyl group could engage in favorable hydrophobic contacts.

Piperidine Ring Modification: Altering substituents on the piperidine nitrogen can modulate solubility, basicity, and interactions with different regions of the binding site. thieme-connect.com Bridged piperidine analogs can also be designed to introduce conformational rigidity, which may improve binding affinity and pharmacokinetic properties. nih.gov

Ester Group Modification: Converting the ethyl ester to other esters or amides can introduce new interaction points and alter the molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Illustrative Structure-Activity Relationship (SAR) Data for Analog Design

The following table provides a hypothetical example of how computational binding free energy estimates can guide analog development.

AnalogModificationPredicted Binding Affinity (ΔG_bind, kcal/mol)Rationale
Parent This compound-7.5Baseline compound
Analog 1 4'-hydroxy on phenyl ring-8.8Forms new H-bond with Ser221
Analog 2 N-benzyl on piperidine ring-8.2Fills hydrophobic pocket near Phe340
Analog 3 Carboxamide (instead of ester)-7.9Potential for additional H-bonds

This table is a hypothetical representation to illustrate the principles of structure-based design.

Evaluation of Computational Molecular Recognition Approaches

Evaluating the effectiveness of computational molecular recognition approaches is essential for their reliable application in drug discovery. The primary methods used are molecular docking and molecular dynamics (MD) simulations, which aim to predict how a ligand (like a 2-phenylpiperidine-3-carboxylate derivative) recognizes and binds to a receptor. nih.govrsc.org

Molecular Docking is used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. Scoring functions then estimate the binding affinity. The accuracy of docking can be evaluated by its ability to:

Reproduce Known Binding Modes: For targets with known co-crystallized ligands, a primary validation is to see if the docking program can accurately replicate the experimental binding pose ("re-docking").

Enrichment in Virtual Screening: When screening a library of compounds, a good docking protocol should rank known active compounds significantly higher than known inactive or decoy molecules.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of the protein-ligand complex. An MD simulation models the movement of atoms over time, allowing for the assessment of the stability of the predicted binding pose from docking. nih.gov Key evaluation metrics include:

Root Mean Square Deviation (RMSD): A stable binding pose will show low RMSD values for the ligand over the course of the simulation.

Interaction Fingerprints: Analysis of the specific protein-ligand contacts (e.g., hydrogen bonds, hydrophobic contacts) over time can confirm if key interactions are maintained.

Free energy calculation methods , such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to provide more accurate estimations of binding affinity than docking scores alone. mdpi.comnih.gov

Illustrative Evaluation of a Hypothetical Docking Protocol

This table shows a hypothetical evaluation of a docking protocol for a set of 2-phenylpiperidine-3-carboxylate analogs against a target kinase.

CompoundExperimental Activity (IC50, nM)Docking ScoreKey Predicted InteractionPose Stability (MD)
Cmpd-A 15-9.8H-bond with Asp145Stable
Cmpd-B 250-8.1Hydrophobic contact with Leu83Stable
Cmpd-C >10,000-6.5No H-bond with Asp145Unstable

This table is an illustrative example demonstrating how computational approaches are evaluated by comparing predictions with experimental data.

Advanced Analytical Characterization Techniques for Piperidine 3 Carboxylates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools in modern chemistry for probing molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about atomic arrangement and chemical bonds. For a molecule like Ethyl 2-phenylpiperidine-3-carboxylate, a combination of NMR, IR, and MS provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides precise information about the carbon-hydrogen framework by mapping the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.5 ppm. The proton on the carbon bearing the phenyl group (C2-H) would likely be a singlet or a narrowly coupled multiplet in a specific chemical shift range. The protons of the ethyl ester group would present as a quartet (for the -CH₂-) and a triplet (for the -CH₃), a characteristic pattern resulting from spin-spin coupling. The protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region of the spectrum. The N-H proton of the piperidine ring would typically be a broad singlet, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ethyl ester group is expected at a significantly downfield shift, generally around δ 170-175 ppm. The aromatic carbons of the phenyl ring would produce signals in the δ 125-145 ppm range. The carbons of the piperidine ring and the ethyl group would be found in the upfield, aliphatic region (δ 10-70 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.20 - 7.50 Multiplet
Piperidine C2-H 4.00 - 4.20 Doublet
Piperidine C3-H 2.80 - 3.00 Multiplet
Piperidine Ring CH₂ 1.60 - 3.20 Multiplets
Ester O-CH₂ 4.05 - 4.25 Quartet
Ester CH₃ 1.15 - 1.35 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester) 172.0 - 175.0
Phenyl C (quaternary) 140.0 - 142.0
Phenyl CH 126.0 - 129.0
Piperidine C2 60.0 - 65.0
Piperidine C3 45.0 - 50.0
Ester O-CH₂ 60.0 - 62.0
Piperidine C4, C5, C6 20.0 - 50.0

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the piperidine ring, and between the methylene (B1212753) and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, for instance, linking the proton at C2 to the carbon signal at C2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC could show a correlation from the C2-H proton to the quaternary carbon of the phenyl ring, and from the ethyl group protons to the ester carbonyl carbon, thus confirming the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry of the substituents on the piperidine ring. For instance, a NOESY correlation between the proton at C2 and the proton at C3 would suggest they are on the same side of the ring (a cis relationship).

DEPT (Distortionless Enhancement by Polarization Transfer) is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. A DEPT-135 experiment is particularly useful as it displays CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O and the phenyl carbon attached to the piperidine ring) are not observed in a DEPT spectrum. This technique would definitively differentiate the piperidine ring's CH and CH₂ carbons and the ethyl group's CH₂ and CH₃ carbons.

Table 3: Expected DEPT-135 Phasing for this compound Carbons

Carbon Type Signal Phase
CH₃ Positive
CH₂ Negative
CH Positive

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of different chemical bonds. For this compound, key absorptions would confirm its primary structural features.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine N-H Stretch 3300 - 3500 (broad)
Ester Carbonyl C=O Stretch 1730 - 1750 (strong)
Aromatic Ring C=C Stretch 1450 - 1600
Ester C-O C-O Stretch 1000 - 1300
Aromatic C-H C-H Stretch 3000 - 3100

The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad band above 3300 cm⁻¹ would confirm the N-H stretch of the secondary amine in the piperidine ring. Absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions would be characteristic of the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the calculation of the exact molecular formula. For this compound (C₁₄H₁₉NO₂), the expected exact mass would be approximately 233.1416 g/mol .

Electron ionization (EI) mass spectrometry would also produce a characteristic fragmentation pattern. Plausible fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of the entire ethyl carboxylate group, and fragmentation of the piperidine ring. The observation of the molecular ion peak [M]⁺ and these specific fragment ions provides strong evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of pharmaceutical compounds, providing highly accurate mass measurements that can confirm elemental composition. researchgate.net Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) and Orbitrap can measure mass-to-charge ratios (m/z) to three or four decimal places. researchgate.net This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions.

For piperidine derivatives, HRMS is crucial for confirming the successful synthesis of the target molecule. nih.gov The technique can resolve the natural isotopic distribution, further increasing confidence in the assigned chemical formula. researchgate.net In a typical analysis, the experimentally measured m/z value is compared against the theoretical value calculated from the chemical formula. A low mass error, usually in the parts-per-million (ppm) range, provides strong evidence for the compound's identity.

Table 1: Illustrative HRMS Data for a Piperidine Derivative

ParameterValueReference
Ionization ModeESI+ rsc.org
Compound ClassQuinolone-piperidine rsc.org
Calculated m/z [M+Na]⁺397.16407 rsc.org
Found m/z [M+Na]⁺397.16376 rsc.org
Mass Error< 1 ppm rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and semi-polar compounds, making it a standard method for piperidine-3-carboxylates. d-nb.infofrontiersin.org ESI allows for the transfer of ions from a solution directly into the gas phase with minimal fragmentation, which is ideal for determining the molecular weight of the intact molecule. frontiersin.orguni-goettingen.de

In ESI-MS, the analyte solution is passed through a high-voltage capillary, forming a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. uni-goettingen.de For nitrogen-containing compounds like this compound, ionization typically occurs via protonation in the positive ion mode, yielding the protonated molecular ion [M+H]⁺. d-nb.info The choice of solvent and pH can significantly influence ionization efficiency. d-nb.info The technique's compatibility with liquid chromatography (LC-ESI-MS) makes it powerful for analyzing complex mixtures and reaction products. ojp.gov

Table 2: ESI-MS Instrumental Parameters

ParameterTypical SettingPurposeReference
Ionization ModePositive ([M+H]⁺)Protonation of nitrogen atoms d-nb.info
Capillary Voltage3-5 kVGenerates charged droplets d-nb.info
Nebulizer GasNitrogenAssists in droplet formation uni-goettingen.de
Cone VoltageOptimized (e.g., 20-60 V)Reduces solvent clusters, can induce fragmentation at high values frontiersin.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. unipi.it The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram, typically using UV detection. unipi.it

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. unipi.itsielc.com The conditions, including the mobile phase composition and gradient, are optimized to achieve baseline separation of the target compound from any impurities or starting materials. For quality control in pharmaceutical development, target compounds are often required to have a purity of ≥95% as determined by HPLC. unipi.itchemimpex.com

Table 3: Example HPLC Method Parameters for Piperidine Derivatives

ParameterConditionReference
ColumnReversed-phase C18 unipi.itunito.it
Mobile PhaseAcetonitrile/Water with an acid modifier (e.g., formic acid) sielc.com
DetectionUV at 254 nm unipi.it
ApplicationPurity assessment of target compounds unipi.itchemimpex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, many pharmaceutical compounds, including piperidine carboxylates, may have poor volatility or thermal stability due to polar functional groups like secondary amines. In such cases, chemical derivatization is performed to convert the analyte into a more volatile and stable form suitable for GC-MS analysis. nih.gov

While direct analysis of some piperidine-containing drugs is possible, derivatization can improve chromatographic peak shape and detection sensitivity. researchgate.netnist.gov For secondary amines, common derivatization strategies include acylation or silylation. The resulting derivative is then injected into the GC-MS system, where it is separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The fragmentation patterns observed in the mass spectrum provide a structural fingerprint that aids in the identification of the original compound and its metabolites or impurities. ojp.govnih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions. rjpbcs.comresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. researchgate.net For the synthesis of this compound, TLC can quickly establish the reaction's endpoint, preventing the formation of byproducts from over-reaction and ensuring the optimal time for workup. rjpbcs.com

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a plate coated with a stationary phase, commonly silica (B1680970) gel. rsc.org The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or mixture of solvents. nih.gov The components of the mixture travel up the plate at different rates based on their polarity, resulting in separation. The separated spots are visualized, often using UV light (254 nm) if the compounds are UV-active, or by staining with a chemical reagent. rsc.orgnih.gov The retention factor (Rf) value for each spot is used to compare the product with the starting materials and authentic standards. researchgate.net

Table 4: Typical TLC Application in Synthesis

ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 rsc.org
Mobile PhaseMixture of nonpolar and polar solvents (e.g., ethyl acetate/hexane) nih.gov
VisualizationUV light (254 nm) or chemical stain (e.g., p-anisaldehyde) researchgate.netrsc.org
PurposeMonitor disappearance of reactants and appearance of product researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com When a single crystal of sufficient quality is obtained, this technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, thus confirming the molecular structure of compounds like this compound.

The analysis of a piperidine derivative by X-ray diffraction reveals critical structural details. For instance, in a related structure, the piperidine ring was found to adopt a chair conformation, with the ethyl ester group located in an equatorial position. nih.gov The crystal structure also elucidates intermolecular interactions, such as hydrogen bonds, that dictate how molecules pack in the solid state. nih.gov This information is invaluable for understanding the physical properties of the compound and for computational studies like molecular docking. nih.gov Crystallographic data, including the space group and unit cell dimensions, are typically deposited in crystallographic databases for reference.

Table 5: Illustrative Crystallographic Data for a Piperidine Derivative

ParameterExample ValueDescriptionReference
Crystal SystemMonoclinicThe shape of the unit cell nih.govnih.gov
Space GroupP2₁/nThe symmetry elements within the unit cell nih.gov
ConformationChairThe 3D shape of the piperidine ring nih.gov
Intermolecular ForcesC—H⋯O hydrogen bondsWeak interactions stabilizing the crystal packing nih.gov

Molecular Conformation and Bond Parameters

The precise three-dimensional arrangement of atoms and the specific bond lengths and angles in this compound would be determined using single-crystal X-ray diffraction. This technique provides definitive information on the molecule's conformation.

In related substituted piperidine structures, the piperidine ring typically adopts a chair conformation to minimize steric strain. For instance, in a study of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, the piperidine ring was also found in a chair conformation. nih.gov Similarly, computational studies on 1-ethyl-2-phenyl-piperidine have explored the equilibrium between different chair and twist-boat conformations. nih.gov

For this compound, it would be expected that the bulky phenyl and ethyl carboxylate substituents would occupy equatorial positions to achieve the most stable steric arrangement. However, without experimental data, this remains a theoretical consideration. A full analysis would require the generation of suitable crystals for X-ray diffraction analysis.

A detailed crystallographic study would produce a data table similar to the hypothetical one below, listing all bond lengths and angles.

Hypothetical Bond Parameters for this compound

Bond/Angle Parameter Value (Å/°)
Bond Lengths
C2-C3 Piperidine Ring Data not available
C2-N1 Piperidine Ring Data not available
C2-C(Phenyl) Phenyl Substituent Data not available
C3-C(Carboxylate) Carboxylate Substituent Data not available
Bond Angles
N1-C2-C3 Piperidine Ring Data not available
C2-C3-C(Carboxylate) Substituent Orientation Data not available
C(Phenyl)-C2-N1 Substituent Orientation Data not available

Note: This table is for illustrative purposes only. No experimental data is currently available for this compound.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the phenyl rings. Analysis of the crystal structure of this compound would reveal how these interactions dictate the formation of its three-dimensional lattice.

In the crystal structure of a related compound, ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, the crystal packing was stabilized by weak intermolecular C—H⋯O interactions and a C—H⋯π contact involving an axial phenyl ring. nih.gov For this compound, the presence of the N-H group in the piperidine ring would allow for the formation of intermolecular N—H⋯O hydrogen bonds, likely with the carbonyl oxygen of the ethyl carboxylate group of a neighboring molecule. The phenyl rings could also participate in π-π stacking or C-H⋯π interactions.

A comprehensive analysis of these interactions is typically presented in a table summarizing the hydrogen-bond geometry.

Hypothetical Intermolecular Interactions for this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) <(DHA) (°) Symmetry Operation
N1-H1···O(carbonyl) Data not available Data not available Data not available Data not available Data not available
C(Phenyl)-H···π Data not available Data not available Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No experimental data is currently available for this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

This compound possesses two chiral centers (at the C2 and C3 positions of the piperidine ring), meaning it can exist as four possible stereoisomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of such chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences in solution.

For a definitive stereochemical assignment of the enantiomers of this compound, experimental CD spectra would be recorded and compared with theoretical spectra generated through quantum chemical calculations. This combination of experimental and theoretical approaches is a standard method for determining the absolute configuration of chiral compounds. sci-hub.se

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Ethyl 2-phenylpiperidine-3-carboxylate as a Versatile Synthetic Building Block

This compound and its structural analogs are recognized as versatile building blocks in organic synthesis. The piperidine (B6355638) ring is a prevalent feature in a vast number of medicinally relevant compounds, making its derivatives highly sought-after starting materials. patentdigest.orgnih.gov The unique structure of these compounds, featuring a stereocenter and multiple functional groups, allows for their efficient incorporation into complex molecular architectures. chemimpex.com Their stability and reactivity make them invaluable intermediates for researchers aiming to construct intricate molecules. chemimpex.com

The utility of the piperidine scaffold is broad, serving as a foundational element in the synthesis of various carbo- and hetero-cycles. lifechemicals.com Synthetic chemists utilize these building blocks to explore novel chemical reactions and pathways, leveraging the compound's reactive sites for further functionalization. chemimpex.com For instance, the ester group can be hydrolyzed to a carboxylic acid or reacted with amines to form amides, while the secondary amine on the piperidine ring can be alkylated or acylated, demonstrating the compound's versatility in combinatorial chemistry and the generation of compound libraries. google.com

Role in Studying Complex Organic Reaction Mechanisms and Pathways

The 2-phenylpiperidine (B1215205) framework is instrumental in the study of complex organic reaction mechanisms. Its rigid, cyclic structure provides a clear stereochemical platform to investigate the outcomes of various transformations. Asymmetric catalytic reactions, in particular, have been developed to produce enantioenriched piperidine derivatives, and the study of these reactions provides deep insights into catalyst performance and reaction pathways. patentdigest.org

Research into the lithiation and subsequent electrophilic quench of N-protected 2-arylpiperidines has shed light on the configurational stability of organolithium intermediates at low temperatures. rsc.org Such studies are crucial for understanding and controlling stereoselectivity in the synthesis of complex, substituted piperidines. rsc.org Furthermore, the development of catalytic asymmetric intramolecular Mannich-type cyclizations to form the piperidine ring itself is an area of active investigation. patentdigest.org The use of substrates like this compound and its precursors in these studies helps to refine catalytic systems and explore the scope and limitations of these powerful bond-forming reactions. patentdigest.orgchemimpex.com

Use in the Synthesis of Diverse Bioactive Molecules

The phenylpiperidine scaffold is a cornerstone in the development of a wide array of bioactive molecules and pharmaceuticals. nih.gov Its presence is noted in over twenty classes of drugs, highlighting its significance in medicinal chemistry. mdpi.com Derivatives of this compound serve as precursors to compounds with diverse pharmacological activities, ranging from potent analgesics to agents for treating neurological disorders. chemimpex.comwikipedia.org

The structural motif is central to many synthetic opioids, where the phenyl group and piperidine ring are crucial for binding to opioid receptors. wikipedia.orgnih.gov Beyond analgesia, modifications to the core structure have yielded drugs with entirely different therapeutic applications. For example, the 2-arylpiperidine structure is found in lead compounds for orally active NK1 antagonists and in poly ADP ribose polymerase (PARP) inhibitors used in cancer therapy. rsc.org The related ethyl piperidine-3-carboxylate core is a key reactant in the synthesis of DPP-4 inhibitors for diabetes, JAK2 inhibitors for myeloproliferative disorders, and serotonin-norepinephrine reuptake inhibitors (SNRIs) for depression. sigmaaldrich.com

Table 1: Examples of Bioactive Molecules Derived from the Phenylpiperidine Scaffold
Class of Bioactive MoleculeTherapeutic AreaKey Structural Feature
Opioid Analgesics (e.g., Pethidine, Fentanyl analogs)Pain Management4-Phenylpiperidine (B165713)
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) (e.g., Paroxetine)Depression / Anxiety4-Phenylpiperidine
NK1 AntagonistsAntiemetic / Antidepressant2-Arylpiperidine
Poly ADP Ribose Polymerase (PARP) InhibitorsOncology2-Arylpiperidine
NMDA Receptor Antagonists (e.g., Ketobemidone)Pain Management4-Phenylpiperidine
Immunopotentiating AgentsInfectious Disease Prevention (Veterinary)Piperidine-3-carboxylate

Contribution to the Development of Pharmaceutical Intermediates and Precursors

This compound is a key pharmaceutical intermediate, a compound that serves as a stepping stone in the multi-stage synthesis of active pharmaceutical ingredients (APIs). chemimpex.com The piperidine motif is considered a "privileged scaffold" in medicinal chemistry because of its ability to interact with a wide range of biological targets, thus appearing in numerous drugs. patentdigest.orgmdpi.com Consequently, efficient synthetic routes to functionalized piperidines like the title compound are of high value to the pharmaceutical industry. patentdigest.org

This compound and its analogs act as precursors for various pharmaceuticals, particularly analgesics and psychoactive agents. chemimpex.com The development of potent synthetic opioids, such as the fentanyl series, relied heavily on intermediates derived from the 4-phenylpiperidine core. nih.gov Similarly, the synthesis of antidepressants like Paroxetine and antiparkinsonian agents such as Budipine involves phenylpiperidine precursors. wikipedia.org The versatility of the ester and amine functionalities allows for the attachment of various side chains and pharmacophores, enabling chemists to fine-tune the pharmacological properties of the final drug molecule. google.com

Applications in Agrochemical and Specialty Chemical Production

While the primary application of phenylpiperidine derivatives lies in pharmaceuticals, the underlying piperidine heterocycle also finds use in the agrochemical sector. nih.gov The search for new bioactive molecules extends to the development of novel pesticides and herbicides. nih.gov For instance, certain pyridine (B92270) dicarboxylate esters, which are structurally related to piperidine carboxylates, are important intermediates in the production of imidazolinone herbicides. asianpubs.org

More directly, derivatives of piperine (B192125), a natural alkaloid containing a piperidine ring, have been synthesized and evaluated for their agricultural bioactivities. nih.gov Ester derivatives of piperine have demonstrated significant acaricidal (against mites) and aphicidal (against aphids) properties, suggesting the potential for piperidine-based compounds in crop protection. nih.gov The development of such agents is crucial for managing agricultural pests and ensuring food security. nih.gov

Research into Neurotransmitter Systems and Neurological Disorders

The phenylpiperidine structure is of immense interest in neuroscience research due to its interaction with various components of the central nervous system (CNS). chemimpex.com Many CNS-active drugs contain this core structure, which can be tailored to interact with specific neurotransmitter systems. wikipedia.org For example, Pethidine (Meperidine) and its analogs function as opioid receptor agonists, modulating pain pathways. wikipedia.orgnih.gov Normeperidine, an isomer of the title compound, is a metabolite of meperidine and is classified as an opiate. nih.gov

Furthermore, the phenylpiperidine scaffold is the basis for drugs targeting other neurological pathways. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety by modulating the serotonin system. wikipedia.org Budipine, another phenylpiperidine derivative, is utilized as an antiparkinsonian agent. wikipedia.org Research has also explored the role of piperidone derivatives, closely related to piperidines, in the context of neurodegenerative diseases like Alzheimer's. nih.gov These compounds have been shown to inhibit the aggregation of β-amyloid plaques and possess anti-inflammatory properties, which are key targets in Alzheimer's therapy. nih.gov The study of how these molecules interact with their biological targets provides valuable insights into the mechanisms of neurological disorders and aids in the design of new therapeutic agents. chemimpex.com

Table 2: Phenylpiperidine Derivatives in Neurological Research and Treatment
Derivative/ClassNeurological Target/DisorderMechanism/Application
Pethidine (Meperidine)Pain / Opioid SystemMu-opioid receptor agonist. nih.gov
ParoxetineDepression / Serotonin SystemSelective serotonin reuptake inhibitor (SSRI). wikipedia.org
BudipineParkinson's DiseaseAntiparkinsonian agent. wikipedia.org
KetobemidonePain / NMDA Receptor SystemOpioid analgesic and NMDA receptor antagonist. wikipedia.org
2-Piperidone (B129406) DerivativesAlzheimer's DiseaseInhibition of Aβ-amyloid aggregation and anti-inflammatory effects. nih.gov
PiperineNeurodegenerative DiseasesPotential therapeutic for conditions like Huntington's Disease. mdpi.com

Future Research Trajectories for Ethyl 2 Phenylpiperidine 3 Carboxylate Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of ethyl 2-phenylpiperidine-3-carboxylate and its derivatives is a critical area for advancement. Future efforts will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes. Key areas of exploration include:

Catalytic Asymmetric Synthesis: While methods for the synthesis of piperidines exist, the development of novel catalytic asymmetric strategies to access enantiomerically pure this compound and its analogues remains a significant goal. This includes the use of chiral catalysts, such as transition metal complexes and organocatalysts, to control stereochemistry.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. The application of flow chemistry to the synthesis of piperidine (B6355638) derivatives could lead to more efficient and automated production methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Biocatalytic approaches, such as enzymatic resolutions and asymmetric reductions, could provide highly selective and environmentally friendly routes to chiral this compound.

Solvent-Free and Microwave-Assisted Reactions: To minimize the environmental impact of chemical synthesis, there is a growing interest in solvent-free and microwave-assisted reactions. These techniques can reduce reaction times, improve yields, and eliminate the need for hazardous solvents. Research into the application of these methods for the synthesis of the target compound is a promising avenue. nih.govnih.govnih.govrutgers.edu

Synthetic ApproachKey AdvantagesPotential for this compound
Catalytic Asymmetric Synthesis High enantioselectivity, access to chiral compounds.Development of stereospecific therapeutic agents.
Flow Chemistry Improved safety, scalability, and reproducibility.Efficient and automated production of the core scaffold.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Green synthesis of enantiomerically pure derivatives.
Solvent-Free/Microwave-Assisted Reduced waste, faster reactions, energy efficiency.Sustainable and efficient synthesis protocols. nih.govnih.govnih.govrutgers.edu

Exploration of Undiscovered Reactivity Patterns

The inherent reactivity of the this compound scaffold provides numerous opportunities for further functionalization and derivatization. Future research will likely focus on uncovering novel reactivity patterns to expand the accessible chemical space. Important areas include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. The development of methods for the selective C-H functionalization of the piperidine ring and the phenyl group would enable the rapid synthesis of diverse analogues.

Ring-Distortion Strategies: Exploring reactions that modify the piperidine ring itself, such as ring-opening, ring-expansion, and ring-contraction reactions, could lead to the discovery of novel scaffolds with unique three-dimensional structures and biological activities.

Multi-component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient for generating molecular diversity. The design of new MCRs involving this compound as a building block is a promising area of research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Its application to the functionalization of the this compound scaffold could enable previously inaccessible transformations.

Reactivity ExplorationPotential OutcomesRelevance to this compound
C-H Functionalization More efficient synthesis of complex derivatives.Rapid diversification of the core structure for SAR studies.
Ring-Distortion Strategies Access to novel and diverse heterocyclic scaffolds.Discovery of new chemical entities with unique biological profiles.
Multi-component Reactions High-throughput synthesis of compound libraries.Efficient exploration of structure-activity relationships.
Photoredox Catalysis Access to novel reaction pathways under mild conditions.Enabling new functionalizations of the piperidine and phenyl rings.

Design of Next-Generation Piperidine-Based Scaffolds

This compound serves as an excellent starting point for the design of more complex and sophisticated piperidine-based scaffolds. Future research in this area will focus on creating novel molecular architectures with improved therapeutic properties. Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core piperidine ring or its substituents with other chemical groups (bioisosteres) that have similar physicochemical properties can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govrutgers.eduacgpubs.orgmedcraveonline.comresearchgate.net The exploration of bioisosteric replacements for the phenyl and ethyl carboxylate groups is a promising avenue.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments for binding to a biological target and then growing or linking these fragments to create more potent leads. nih.gov this compound and its derivatives can serve as valuable fragments for FBDD campaigns.

Conformationally Restricted Analogues: The design and synthesis of conformationally constrained analogues can provide valuable insights into the bioactive conformation of a molecule and lead to increased potency and selectivity. This can be achieved by introducing rigidifying elements into the piperidine ring or its substituents.

Hybrid Molecules and Conjugates: Combining the this compound scaffold with other pharmacophores or drug molecules can lead to hybrid compounds with dual or synergistic activities.

Design StrategyObjectiveApplication to this compound
Scaffold Hopping/Bioisosterism Improve potency, selectivity, and ADMET properties. nih.govrutgers.eduacgpubs.orgmedcraveonline.comresearchgate.netGeneration of novel analogues with enhanced therapeutic potential.
Fragment-Based Drug Discovery Identify novel binding interactions and lead compounds. nih.govUse of the core scaffold as a starting point for drug design.
Conformationally Restricted Analogues Enhance potency and selectivity by locking in the bioactive conformation.Probing the structure-activity relationship and improving target binding.
Hybrid Molecules/Conjugates Achieve dual or synergistic therapeutic effects.Development of multi-target drugs for complex diseases.

Advanced Computational Approaches for Structure-Function Relationships

In silico methods are becoming increasingly indispensable in modern drug discovery. The application of advanced computational approaches will be crucial for understanding the structure-function relationships of this compound derivatives and for guiding the design of new compounds. Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to correlate the chemical structure of a series of compounds with their biological activity, providing predictive models for the design of more potent analogues. nih.govrutgers.eduresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode of this compound derivatives to their biological targets and to study the dynamics of the protein-ligand complex. nih.govnih.govacgpubs.orgopenmedicinalchemistryjournal.com This information is invaluable for understanding the molecular basis of activity and for designing compounds with improved binding affinity.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries for new hits and to guide the design of novel compounds.

ADMET Prediction: In silico models for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are essential for identifying candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netiapchem.org

Computational ApproachPurposeUtility for this compound
QSAR Predict biological activity based on chemical structure. nih.govrutgers.eduresearchgate.netGuide the design of more potent analogues.
Molecular Docking/Dynamics Predict binding modes and study protein-ligand interactions. nih.govnih.govacgpubs.orgopenmedicinalchemistryjournal.comUnderstand the molecular basis of activity and optimize binding.
Pharmacophore Modeling Identify key structural features for biological activity.Virtual screening and de novo design of new compounds.
ADMET Prediction Assess drug-like properties and potential liabilities. researchgate.netresearchgate.netdntb.gov.uaresearchgate.netiapchem.orgPrioritize candidates with favorable pharmacokinetic profiles.

Synergistic Application of Synthetic and Analytical Tools

The successful advancement of this compound chemistry will rely on the integrated use of modern synthetic and analytical techniques. This synergistic approach will enable the rapid and efficient synthesis, purification, and characterization of novel compounds. Key aspects include:

High-Throughput Synthesis and Screening: The combination of automated synthesis platforms with high-throughput screening assays will allow for the rapid evaluation of large compound libraries, accelerating the identification of promising lead candidates.

Advanced Spectroscopic and Chromatographic Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), multi-dimensional NMR spectroscopy, and chiral chromatography, will be essential for the unambiguous characterization of new compounds and the determination of their stereochemistry.

Integrated Data Management and Analysis: The generation of large datasets from synthetic and biological studies will require sophisticated data management and analysis tools to extract meaningful insights and guide further research efforts.

By pursuing these future research trajectories, the scientific community can continue to unlock the therapeutic potential of the this compound scaffold, leading to the development of next-generation medicines for a wide range of diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-phenylpiperidine-3-carboxylate, and how can purity be ensured?

this compound can be synthesized via multi-step protocols involving condensation, cyclization, and esterification. Key intermediates include piperidine derivatives and phenylacetyl precursors. For purity control:

  • Use column chromatography for isolation, with TLC monitoring (Rf value ~0.5 in ethyl acetate/hexane 1:3) to confirm intermediate formation .
  • Employ recrystallization in ethanol or methanol to achieve ≥95% purity, verified by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, fractional atomic coordinates (e.g., C1 at 0.82920, 0.23276, 0.64227) and hydrogen bonding (O–H···O interactions) can resolve stereochemistry .
  • Spectroscopy : Assign peaks via 1H NMR^1 \text{H NMR} (e.g., piperidine protons at δ 1.2–2.8 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl carbons at ~170 ppm) .
  • Thermal analysis : Determine melting point (e.g., ~120–125°C) and stability via DSC .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and PPE. The compound may exhibit acute oral toxicity (H302) and skin irritation (H315) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Software tools : Use SHELXL for iterative refinement. Adjust parameters like Uiso_{\text{iso}} values (e.g., C1 at 0.0255 Å2^2) and occupancy factors to resolve disordered regions .
  • Validation : Cross-check with PLATON (e.g., for missed symmetry) and CCDC databases to verify bond lengths/angles (e.g., C–C bonds ~1.54 Å) .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in bioactivity assays?

  • Derivatization : Modify the ester group (e.g., replace ethyl with methyl) or phenyl substituents to assess pharmacological effects. Monitor reactivity via 1H NMR^1 \text{H NMR} kinetics .
  • Target binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with enzymes (e.g., IC50_{50} values) .

Q. How can computational methods complement experimental data in predicting reactivity?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbons with high Fukui indices) .
  • Molecular docking : Simulate binding poses with AutoDock Vina (e.g., docking score ≤−7.0 kcal/mol suggests strong affinity for kinase targets) .

Q. What strategies address discrepancies in biological assay reproducibility?

  • Control standardization : Use positive controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to validate IC50_{50} differences (p < 0.05) across batches .

Methodological Notes

  • Crystallography : For high-resolution data (<1.0 Å), use SHELXD for phase solution and Olex2 for visualization .
  • Synthetic troubleshooting : If yields drop below 50%, re-optimize reaction time (e.g., 48 hours for slow cyclization) or catalyst loading (e.g., 10 mol% Pd/C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.